![molecular formula C12H11BrN4OS B2445673 4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide CAS No. 946293-60-3](/img/structure/B2445673.png)

4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

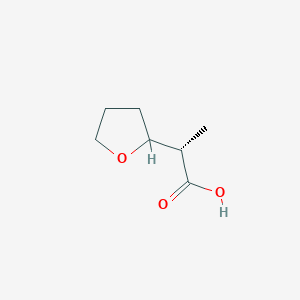

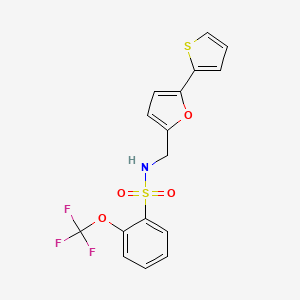

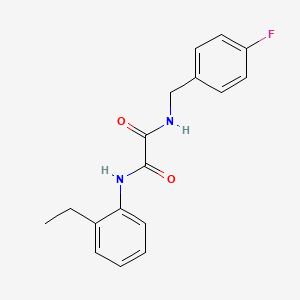

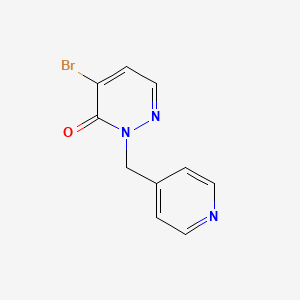

“4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” is a compound that falls under the class of heterocyclic compounds . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The compound is derived from a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-aryl-2-methylbutan-2-ols substituted with methoxy or methylenedioxy groups undergo the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid (H2SO4 or MeSO3H) forming 1-methylsulfanyl-2-benzazepines . When heated in o-dichlorobenzene with benzhydrazide or hetarenecarboxylic acid hydrazides, they are converted into 3-phenyl- or 3-hetaryl-6,7-dihydro-5H- .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” can be inferred from similar compounds. In the 1,3,4-thiadiazinium ring, the consecutive hydrogen atoms –N(5)H–C(6)H–C(7)H– are trans to each other, the ring showing an E C6 conformation .

Applications De Recherche Scientifique

Antiviral and Antimicrobial Activities

Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline core have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity and in vitro antimicrobial screening against different pathogenic organisms .

Antibacterial Activity

The [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown strong in vitro activity against S. aureus and E. coli . These findings have encouraged further exploration of these compounds as antimicrobial agents .

Antifungal Activity

Compounds with a triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections . Some [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown great activity against C. albicans .

Material Science Applications

4-Bromophenol, a common aryl bromide reagent, can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .

Synthesis of Energetic Salts

A family of energetic salts based on 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium were prepared by reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, was synthesized using 100% nitric acid .

Design and Synthesis of Fused Heterocyclic Compounds

A novel series of quinoline-containing fused heterocyclic compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core were designed and synthesized . These newly synthesized derivatives were characterized by FTIR, 1H and 13C NMR, and ESI mass spectra .

Orientations Futures

The future directions for “4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” could involve further exploration of its therapeutic potential. As we know, Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds with a broad range of chemical and biological properties . Therefore, it could be a promising building block for the construction of very thermally stable energetic materials .

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to exhibit excellent activities against gram-negative and gram-positive bacteria . A computational molecular docking study showed good binding scores, and some compounds were predicted to show remarkable affinity for the bacterial DNA gyrase .

Biochemical Pathways

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to exhibit diverse pharmacological activities . These activities suggest that the compound could induce changes at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4OS/c13-9-4-2-8(3-5-9)10(18)14-11-15-16-12-17(11)6-1-7-19-12/h2-5H,1,6-7H2,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURUZUGQLUAPRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2445610.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)